(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-methyl-2-aminobenzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted enamides with various functional groups.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Volatile organic compounds in spices
Uniqueness
Compared to similar compounds, (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide stands out due to its unique combination of a benzothiazole ring and a dimethoxyphenyl group
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-7-14-17(10-12)25-19(20-14)21-18(22)9-6-13-5-8-15(23-2)16(11-13)24-3/h4-11H,1-3H3,(H,20,21,22)/b9-6+ |
InChI Key |
ROZVFRQGCBGNSX-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.